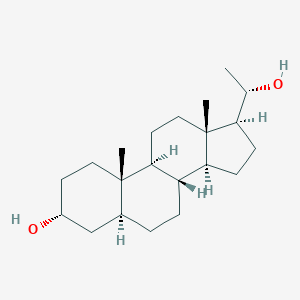

Allopregnane-3alpha,20alpha-diol

概要

説明

Allopregnane-3alpha,20alpha-diol, also known as 5alpha-pregnane-3alpha,20alpha-diol, is an endogenous metabolite of progesterone and allopregnanolone. It is an isomer of pregnanediol (5beta-pregnan-3alpha,20alpha-diol) and plays a significant role as a neurosteroid. This compound acts as a partial agonist of an allosteric site of the gamma-aminobutyric acid (GABA) receptor, contributing to its biological role in the central nervous system .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Allopregnane-3alpha,20alpha-diol typically involves the reduction of progesterone or allopregnanolone. The reduction process can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound itself is a product of reduction reactions involving progesterone or allopregnanolone.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various catalysts and solvents are used depending on the specific substitution reaction being carried out.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of this compound from progesterone or allopregnanolone.

Substitution: Formation of substituted derivatives of this compound.

科学的研究の応用

Allopregnane-3alpha,20alpha-diol has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Investigated for its role as a neurosteroid and its effects on the GABA receptor.

Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and other neurological disorders.

作用機序

Allopregnane-3alpha,20alpha-diol exerts its effects primarily through its interaction with the GABA receptor. As a partial agonist of an allosteric site on the GABA receptor, it modulates the receptor’s activity, enhancing the inhibitory effects of GABA in the central nervous system. This modulation can lead to anxiolytic, sedative, and anticonvulsant effects. Additionally, it acts as an agonist of the human pregnane X receptor, influencing the expression of genes involved in drug metabolism and transport .

類似化合物との比較

Pregnanediol (5beta-pregnan-3alpha,20alpha-diol): An isomer of Allopregnane-3alpha,20alpha-diol with similar biological roles.

Allopregnanolone: A precursor of this compound with potent neurosteroid activity.

Progesterone: A precursor in the biosynthesis of this compound.

Uniqueness: this compound is unique due to its specific interaction with the GABA receptor and its role as a neurosteroid. Its partial agonist activity at the GABA receptor distinguishes it from other similar compounds, providing a unique profile of biological effects .

生物活性

Allopregnane-3alpha,20alpha-diol (also known as 5alpha-pregnane-3alpha,20alpha-diol) is a neuroactive steroid derived from progesterone and allopregnanolone. This compound has garnered attention due to its significant biological activities, particularly its role as a modulator of the gamma-aminobutyric acid (GABA) receptor in the central nervous system (CNS). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound is classified as a neurosteroid and exhibits partial agonist activity at an allosteric site on the GABA receptor. This interaction enhances GABA's inhibitory effects within the CNS, leading to various pharmacological outcomes such as anxiolytic, sedative, and anticonvulsant effects . The compound is also known to act as an agonist of the pregnane X receptor (PXR), which plays a critical role in regulating genes involved in drug metabolism and transport.

Biological Functions

1. Neurosteroid Activity:

- This compound modulates neuronal excitability and synaptic transmission through its action on GABA receptors. This modulation can influence mood and anxiety levels, making it a candidate for therapeutic applications in anxiety and depression .

2. Hormonal Regulation:

- As a metabolite of progesterone, this compound is involved in various hormonal feedback mechanisms. Its accumulation in specific brain regions (e.g., hypothalamus and pituitary) suggests it may play a role in regulating gonadotropin release and other reproductive functions .

Case Studies

A study highlighted the metabolic pathways involving this compound in patients with adrenal hyperplasia. The findings indicated that this compound was present in significant amounts in urine samples from affected individuals, suggesting its role in steroid metabolism under pathological conditions .

Pharmacological Studies

Research has demonstrated that this compound exhibits neuroprotective properties. In animal models of stress-induced anxiety, administration of this compound resulted in reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent . Furthermore, its effects on GABAergic transmission have been linked to improved cognitive functions under stress conditions.

Comparative Analysis

To elucidate the unique biological activity of this compound compared to related compounds, the following table summarizes key characteristics:

| Compound | GABA Receptor Modulation | Neuroprotective Effects | Clinical Applications |

|---|---|---|---|

| This compound | Partial Agonist | Yes | Anxiety, depression |

| Allopregnanolone | Full Agonist | Yes | Anxiolytic treatments |

| Progesterone | Minimal | No | Hormonal therapies |

| Pregnanediol | Minimal | No | Metabolic studies |

特性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-CGVINKDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859115 | |

| Record name | Allopregnanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566-58-5 | |

| Record name | 5α-Pregnane-3α,20α-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allopregnane-3alpha,20alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allopregnanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLOPREGNANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97N2Q625GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5α-Pregnane-3α,20α-diol formation in the context of progesterone metabolism?

A: 5α-Pregnane-3α,20α-diol is a key metabolite of progesterone, particularly in tissues like the uterus, pituitary, and hypothalamus. Research suggests that its formation may play a role in regulating progesterone-sensitive processes in these tissues [, ]. For instance, in the uterus of non-pregnant rats, 5α-Pregnane-3α,20α-diol was identified as a major metabolite of progesterone, alongside other metabolites like 3α-hydroxy-4-pregnen-20-one and 4-pregnene-3α,20α-diol []. Similarly, in the pituitary and hypothalamus of ovariectomized rats, significant accumulation of 5α-Pregnane-3α,20α-diol was observed following injections of either progesterone or 5α-dihydroprogesterone []. These findings highlight the potential importance of this metabolite in mediating progesterone's effects in these tissues.

Q2: How does the metabolism of progesterone differ in the ovaries of immature rats treated with pregnant mare serum gonadotrophin (PMSG)?

A: Treatment with PMSG significantly alters progesterone metabolism in the ovaries of immature rats []. Before the luteinizing hormone (LH) surge, a significant increase in the production of 5α-Pregnane-3α,20α-diol is observed, becoming the main metabolite []. Conversely, the production of 3α-hydroxy-5α-pregnan-20-one and 5α-androstane-3α,17β-diol is reduced compared to untreated ovaries []. This shift in metabolic profile towards 5α-Pregnane-3α,20α-diol suggests its potential role in the pre-ovulatory changes induced by PMSG.

Q3: Is there evidence that maternal health conditions can impact fetal steroid metabolism, particularly related to 5α-Pregnane-3α,20α-diol?

A: Yes, research shows that maternal intrahepatic cholestasis significantly affects fetal steroid metabolism []. Specifically, elevated levels of 5α-Pregnane-3α,20α-diol disulfate were found in the cord plasma of infants born to mothers with cholestasis []. This suggests that maternal cholestasis leads to increased circulation of 5α-Pregnane-3α,20α-diol disulfate, which can cross the placenta and impact fetal steroid profiles.

Q4: What enzymes are involved in the conversion of progesterone to 5α-Pregnane-3α,20α-diol?

A: The conversion of progesterone to 5α-Pregnane-3α,20α-diol involves a two-step enzymatic process. First, 5α-reductase catalyzes the reduction of progesterone to 5α-dihydroprogesterone []. Subsequently, 3α-hydroxysteroid dehydrogenase acts on 5α-dihydroprogesterone to produce 5α-Pregnane-3α,20α-diol []. This metabolic pathway is observed in various tissues, including the pituitary, hypothalamus, and uterus, suggesting its significance in progesterone signaling.

Q5: What are the potential implications of understanding 5α-Pregnane-3α,20α-diol's role in the brain?

A: While the research presented focuses on the metabolic aspects of 5α-Pregnane-3α,20α-diol, its accumulation in the pituitary and hypothalamus suggests potential involvement in feedback mechanisms related to gonadotropin release []. Further investigation into the specific mechanisms of action and downstream effects of 5α-Pregnane-3α,20α-diol in these brain regions could provide valuable insights into its role in regulating hormonal cycles and reproductive function.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。